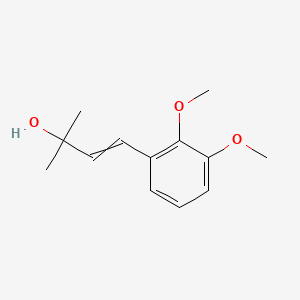
5-(2H-1,3-Benzodioxol-5-YL)pent-4-ynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2H-1,3-Benzodioxol-5-YL)pent-4-ynal is an organic compound that features a benzodioxole ring attached to a pent-4-ynal chain. This compound is of interest due to its unique structure, which combines aromatic and alkyne functionalities, making it a versatile intermediate in organic synthesis and various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-Benzodioxol-5-YL)pent-4-ynal typically involves the coupling of a benzodioxole derivative with a pent-4-ynal precursor. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts to form the carbon-carbon bond between the benzodioxole and the alkyne group . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-(2H-1,3-Benzodioxol-5-YL)pent-4-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst in ethanol.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: 5-(2H-1,3-Benzodioxol-5-YL)pentanoic acid.
Reduction: 5-(2H-1,3-Benzodioxol-5-YL)pent-4-enal or 5-(2H-1,3-Benzodioxol-5-YL)pentane.
Substitution: Brominated or nitrated derivatives of the benzodioxole ring.
Aplicaciones Científicas De Investigación
5-(2H-1,3-Benzodioxol-5-YL)pent-4-ynal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(2H-1,3-Benzodioxol-5-YL)pent-4-ynal involves its interaction with specific molecular targets and pathways. For instance, its alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. Additionally, the benzodioxole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
5-(1,3-Benzodioxol-5-yl)pentanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde and alkyne group.
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: Contains a hydroxyl group and a shorter carbon chain.
(E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one: Features a piperidine ring and an enone group.
Uniqueness
5-(2H-1,3-Benzodioxol-5-YL)pent-4-ynal is unique due to its combination of an aromatic benzodioxole ring and an alkyne-functionalized pent-4-ynal chain. This dual functionality allows it to participate in a diverse array of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Propiedades
Número CAS |
114092-52-3 |
|---|---|
Fórmula molecular |
C12H10O3 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
5-(1,3-benzodioxol-5-yl)pent-4-ynal |
InChI |
InChI=1S/C12H10O3/c13-7-3-1-2-4-10-5-6-11-12(8-10)15-9-14-11/h5-8H,1,3,9H2 |
Clave InChI |
BAMKKRWODGVAHD-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C#CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)
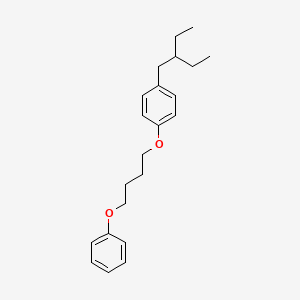

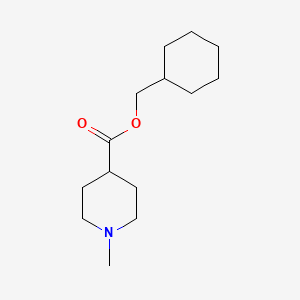

![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)
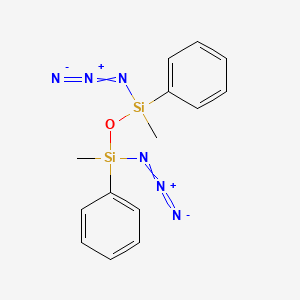
![6-[(Nonadecafluorononyl)oxy]hexanoic acid](/img/structure/B14297818.png)
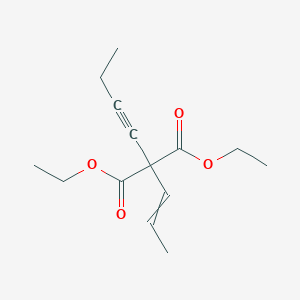
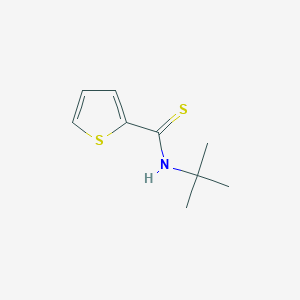
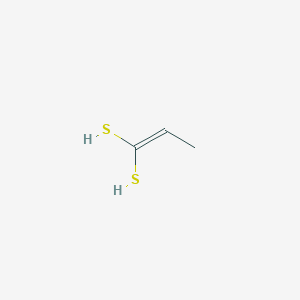
![7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14297834.png)
![Tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14297845.png)
